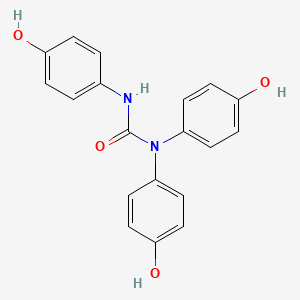
1,1,3-Tris(4-hydroxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tris(4-hydroxyphenyl)urea is an organic compound characterized by the presence of three hydroxyphenyl groups attached to a central urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Tris(4-hydroxyphenyl)urea typically involves the reaction of 4-hydroxybenzaldehyde with urea under specific conditions. One common method includes the use of a catalyst such as zinc chloride to facilitate the reaction. The reaction is carried out in a solvent like dichloroethane, and the mixture is stirred at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is typically purified through recrystallization or other separation techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Tris(4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds
Applications De Recherche Scientifique
1,1,3-Tris(4-hydroxyphenyl)urea has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers with enhanced mechanical properties.
Materials Science: Employed in the development of advanced materials with self-healing and shape-memory properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Industry: Utilized in the production of high-performance coatings and adhesives
Mécanisme D'action
The mechanism of action of 1,1,3-Tris(4-hydroxyphenyl)urea involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with other molecules, facilitating self-assembly and the formation of complex structures. The urea moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-Tris(4-hydroxyphenyl)ethane
- 1,3,5-Tris(4-hydroxyphenyl)benzene
- Bisphenol-A
Uniqueness
1,1,3-Tris(4-hydroxyphenyl)urea is unique due to the presence of three hydroxyphenyl groups attached to a central urea moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced hydrogen bonding capabilities and potential for self-assembly, making it valuable in the development of advanced materials .
Propriétés
Formule moléculaire |
C19H16N2O4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
1,1,3-tris(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C19H16N2O4/c22-16-7-1-13(2-8-16)20-19(25)21(14-3-9-17(23)10-4-14)15-5-11-18(24)12-6-15/h1-12,22-24H,(H,20,25) |
Clé InChI |
YWLIUFWZGFXVOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















